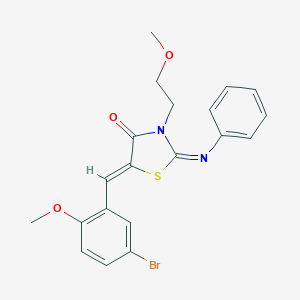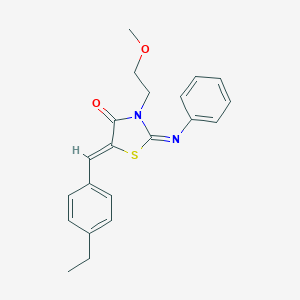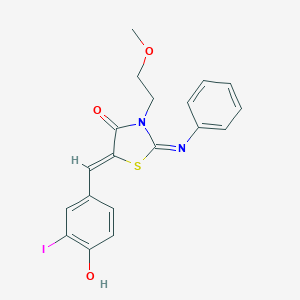
(2Z,5Z)-5-(5-bromo-2-methoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z,5Z)-5-(5-bromo-2-methoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one, also known as BMPT, is a thiazolidinone derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been shown to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Wirkmechanismus
The exact mechanism of action of (2Z,5Z)-5-(5-bromo-2-methoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one is not yet fully understood. However, studies have suggested that (2Z,5Z)-5-(5-bromo-2-methoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one exerts its biological activity by inducing apoptosis, inhibiting cell proliferation, and disrupting DNA synthesis in cancer cells. In addition, (2Z,5Z)-5-(5-bromo-2-methoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one has been shown to inhibit the activity of key enzymes involved in bacterial and fungal cell wall synthesis, leading to cell death.
Biochemical and Physiological Effects:
(2Z,5Z)-5-(5-bromo-2-methoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one has been shown to exhibit a range of biochemical and physiological effects. Studies have reported that (2Z,5Z)-5-(5-bromo-2-methoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one induces cell cycle arrest and apoptosis in cancer cells by activating the caspase pathway. In addition, (2Z,5Z)-5-(5-bromo-2-methoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one has been shown to inhibit the activity of key enzymes involved in bacterial and fungal cell wall synthesis, leading to cell death. Furthermore, (2Z,5Z)-5-(5-bromo-2-methoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (2Z,5Z)-5-(5-bromo-2-methoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one in lab experiments include its potent biological activity against a range of cancer cell lines and pathogenic microorganisms. In addition, (2Z,5Z)-5-(5-bromo-2-methoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one has been shown to exhibit anti-inflammatory activity, making it a potential therapeutic candidate for inflammatory diseases. However, the limitations of using (2Z,5Z)-5-(5-bromo-2-methoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one in lab experiments include its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on (2Z,5Z)-5-(5-bromo-2-methoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one. One potential area of research is the development of novel (2Z,5Z)-5-(5-bromo-2-methoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one derivatives with improved solubility and bioavailability. In addition, further studies are needed to elucidate the exact mechanism of action of (2Z,5Z)-5-(5-bromo-2-methoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one in cancer cells and pathogenic microorganisms. Furthermore, studies are needed to evaluate the potential of (2Z,5Z)-5-(5-bromo-2-methoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one as a therapeutic candidate for inflammatory diseases. Finally, the development of (2Z,5Z)-5-(5-bromo-2-methoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one-based drug delivery systems could enhance its therapeutic efficacy and reduce potential toxicity.
Synthesemethoden
The synthesis of (2Z,5Z)-5-(5-bromo-2-methoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one involves the condensation of 5-bromo-2-methoxybenzaldehyde and 2-(phenylimino)propane-1,3-diol in the presence of thiosemicarbazide and acetic acid. The reaction mixture is then refluxed in ethanol to yield (2Z,5Z)-5-(5-bromo-2-methoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one as a yellow solid.
Wissenschaftliche Forschungsanwendungen
(2Z,5Z)-5-(5-bromo-2-methoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. Studies have shown that (2Z,5Z)-5-(5-bromo-2-methoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one exhibits potent anticancer activity against a variety of cancer cell lines, including breast, lung, prostate, and colon cancer cells. In addition, (2Z,5Z)-5-(5-bromo-2-methoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one has been shown to possess antimicrobial activity against a range of pathogenic microorganisms, including bacteria and fungi. Furthermore, (2Z,5Z)-5-(5-bromo-2-methoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
Produktname |
(2Z,5Z)-5-(5-bromo-2-methoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one |
|---|---|
Molekularformel |
C20H19BrN2O3S |
Molekulargewicht |
447.3 g/mol |
IUPAC-Name |
(5Z)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-(2-methoxyethyl)-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H19BrN2O3S/c1-25-11-10-23-19(24)18(13-14-12-15(21)8-9-17(14)26-2)27-20(23)22-16-6-4-3-5-7-16/h3-9,12-13H,10-11H2,1-2H3/b18-13-,22-20? |
InChI-Schlüssel |
ZOZZDQVSQYJXSK-FNUYTPMSSA-N |
Isomerische SMILES |
COCCN1C(=O)/C(=C/C2=C(C=CC(=C2)Br)OC)/SC1=NC3=CC=CC=C3 |
SMILES |
COCCN1C(=O)C(=CC2=C(C=CC(=C2)Br)OC)SC1=NC3=CC=CC=C3 |
Kanonische SMILES |
COCCN1C(=O)C(=CC2=C(C=CC(=C2)Br)OC)SC1=NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3-{[3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)-N-(4-methylphenyl)acetamide](/img/structure/B306509.png)
![5-[(2-Ethoxy-1-naphthyl)methylene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306510.png)
![2-{[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B306511.png)
![(2Z,5Z)-5-[(4-ethoxynaphthalen-1-yl)methylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306513.png)
![2-{5-[(2-methoxy-1-naphthyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306514.png)

![methyl 2-[2-chloro-6-ethoxy-4-[(Z)-[3-[2-(4-methylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetate](/img/structure/B306517.png)
![2-[2,4-dioxo-5-(3-phenoxybenzylidene)-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306518.png)

![5-{3-[(1-(4-bromophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-2-chlorobenzoic acid](/img/structure/B306522.png)
![2-[5-(5-bromo-2,3-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306527.png)
![methyl (2-bromo-6-chloro-4-{(Z)-[(2Z)-3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B306529.png)
![2-(4-{[3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-phenylacetamide](/img/structure/B306530.png)
![(2Z,5Z)-5-[3-chloro-5-methoxy-4-(propan-2-yloxy)benzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306531.png)